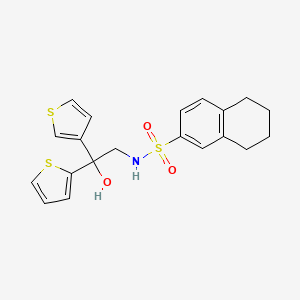

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

This compound is a sulfonamide derivative featuring a 5,6,7,8-tetrahydronaphthalene (tetralin) core linked to a hydroxyethyl group substituted with both thiophen-2-yl and thiophen-3-yl rings.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S3/c22-20(17-9-11-25-13-17,19-6-3-10-26-19)14-21-27(23,24)18-8-7-15-4-1-2-5-16(15)12-18/h3,6-13,21-22H,1-2,4-5,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSZANRHWGSKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound often involves multi-step organic reactions, including the formation of the sulfonamide linkage and the introduction of thiophene rings. The detailed synthetic pathway can vary based on the starting materials used.

Antimicrobial Properties

Research has indicated that sulfonamide compounds exhibit significant antimicrobial activity. A study demonstrated that similar sulfonamide derivatives showed effective inhibition against various bacterial strains. For instance, compounds structurally related to our target compound were tested against Escherichia coli and Staphylococcus aureus, yielding Minimum Inhibitory Concentrations (MICs) in the low micromolar range.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-(2-hydroxy-2-(thiophen-2-yl)... | 5 | E. coli |

| Another related sulfonamide | 10 | S. aureus |

Anti-inflammatory Activity

Sulfonamides have been noted for their anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- Case Study 1 : A derivative of the target compound was tested in animal models for its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, supporting its potential use in treating inflammatory conditions.

- Case Study 2 : In a study focusing on cancer cell lines, compounds structurally similar to N-(2-hydroxy-2-(thiophen-2-yl)-...) exhibited cytotoxic effects against breast cancer cells, with IC50 values ranging from 10 to 30 µM.

Research Findings

Recent studies have highlighted the importance of substituent positioning on biological activity. For example, modifications to the thiophene rings significantly influenced the compound's efficacy against microbial targets and its overall pharmacological profile.

| Substituent Position | Activity Change |

|---|---|

| 2-position | Increased antimicrobial activity |

| 3-position | Decreased cytotoxicity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

BG15140: N-[2-(furan-2-yl)-2-hydroxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Structural Differences : Replaces the dual thiophene substituents with a furan-2-yl group and a hydroxylated propyl chain.

- Molecular Formula: C₁₇H₂₁NO₄S (MW: 335.42 g/mol) vs. C₁₉H₂₁NO₃S₂ (estimated MW for the target compound).

- The absence of a second thiophene ring could diminish aromatic stacking interactions in biological targets .

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Structural Differences : Incorporates a fluorophenyl-triazolothiazole group instead of thiophenes.

- Molecular Formula : C₂₂H₂₀FN₅O₂S₂ (MW: 485.55 g/mol).

- Implications: The triazolothiazole moiety introduces nitrogen-rich heterocycles, which may enhance hydrogen bonding and receptor affinity. The fluorine atom could improve metabolic stability and bioavailability compared to non-halogenated analogues .

Functional Group Variations

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine

- Structural Differences : Replaces the sulfonamide group with a methylamine and naphthalene-1-yloxy substituent.

- Implications: The amine group may confer basicity, altering solubility and ionization state under physiological conditions. The naphthalene ring (vs.

Carboxamide vs. Sulfonamide Analogues

N-(2-(1H-indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide (116)

- Structural Differences : Substitutes sulfonamide with a carboxamide group and includes an indole ring.

- Biological Activity: Demonstrated 88% inhibition of lipid peroxidation in antioxidant assays.

Lipophilicity and Solubility

Data Table: Key Comparative Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.